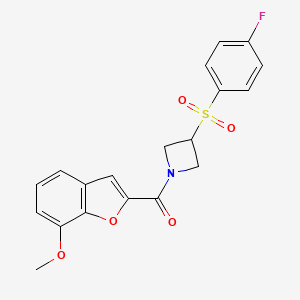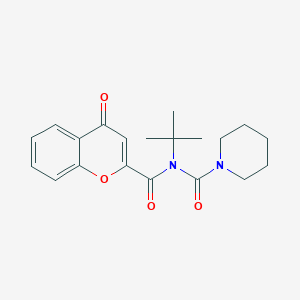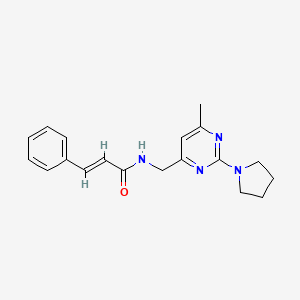
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidin-4-yl group, and a cinnamamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” are not available in the retrieved papers, the compound’s pyrrolidine ring can undergo various reactions. For example, it can be functionalized or used to construct other rings .Aplicaciones Científicas De Investigación
Anticancer Drug Development
Research into compounds structurally related to "N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide" has shown promise in the development of anticancer drugs. For example, compounds such as MGCD0103, an orally active histone deacetylase inhibitor, have been designed for selectively inhibiting HDACs 1-3 and 11. These inhibitors block cancer cell proliferation and induce cell-cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo and potential as anticancer drugs (Zhou et al., 2008).
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of related compounds have been synthesized with a pronounced plant growth stimulating effect. Such research explores the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with other reagents to produce new derivatives, including those with plant growth-stimulating activities comparable to known growth regulators (Pivazyan et al., 2019).
Cognitive Disorder Treatments
Research into the development of treatments for cognitive disorders has led to the discovery of novel PDE9A inhibitors. One such compound, PF-04447943, was identified using synthetic chemistry and drug design techniques, showing procognitive activity in rodent models and synaptic stabilization in mouse models. It is being tested in clinical trials for diseases associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of new derivatives for antimicrobial activities have also been a significant area of research. Compounds based on pyrimidinone and related structures have been investigated for their potential antibacterial and antifungal activities, exploring their utility in developing new antimicrobial agents (Hossan et al., 2012).
Antifungal and Insecticidal Evaluation
The design and synthesis of cinnamide derivatives have been explored for their fungicidal and insecticidal activities. Novel cinnamamide derivatives have been synthesized and evaluated, showing certain activities against plant pathogens and moderate nematicidal activities. This research highlights the potential of these compounds in agricultural applications (Xiao et al., 2011).
Direcciones Futuras
The future directions for “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
Propiedades
IUPAC Name |
(E)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-15-13-17(22-19(21-15)23-11-5-6-12-23)14-20-18(24)10-9-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBGDVLNGXUEHJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

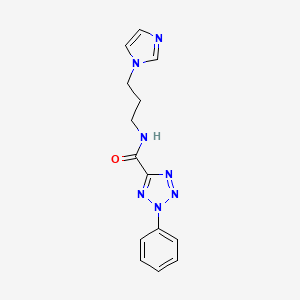
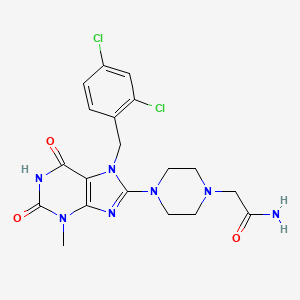
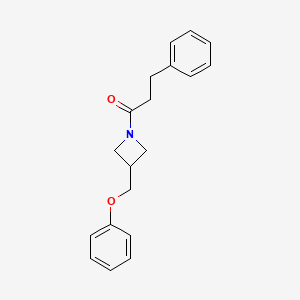
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2842933.png)
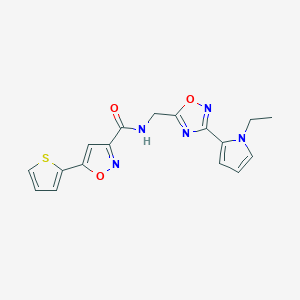
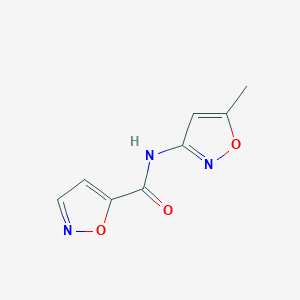
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)
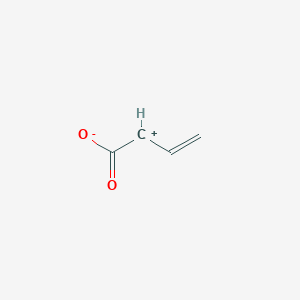
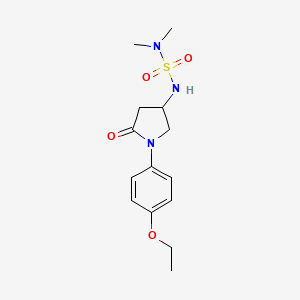
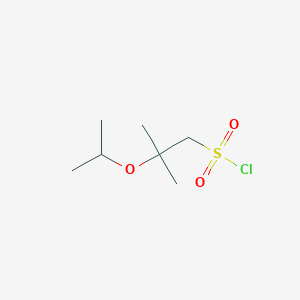
![1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2842943.png)
![Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate](/img/structure/B2842944.png)
